molecular formula C9H24O6Y B12057041 Yttrium methoxyethoxide

Yttrium methoxyethoxide

Cat. No.: B12057041
M. Wt: 317.19 g/mol
InChI Key: BRNAQMQKTAZZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yttrium methoxyethoxide is a chemical compound with the formula C9H21O6Y. It is also known as yttrium tris(2-methoxyethanolate). This compound is a coordination complex where yttrium is bonded to three 2-methoxyethanol ligands. It is primarily used as a precursor in the preparation of yttrium-containing materials, such as yttrium oxide (Y2O3), which have applications in various fields including materials science and electronics .

Preparation Methods

Yttrium methoxyethoxide can be synthesized through several methods:

Scientific Research Applications

Yttrium methoxyethoxide has several scientific research applications:

Mechanism of Action

The mechanism by which yttrium methoxyethoxide exerts its effects is primarily through its decomposition to form yttrium oxide. Yttrium oxide interacts with various molecular targets and pathways, depending on its application. For example, in optoelectronics, yttrium oxide acts as a dielectric material, while in biomedical applications, it interacts with cellular components to exert its antibacterial or anticancer effects .

Comparison with Similar Compounds

Yttrium methoxyethoxide can be compared with other similar compounds such as:

    Yttrium isopropoxide: Another yttrium alkoxide used in the preparation of yttrium-containing materials.

    Ytterbium methoxyethoxide: Similar to this compound but with ytterbium as the central metal.

    Erbium methoxyethoxide: Similar to this compound but with erbium as the central metal.

This compound is unique due to its specific applications in the preparation of yttrium oxide and its derivatives, which are valuable in various high-tech fields.

Properties

Molecular Formula

C9H24O6Y

Molecular Weight

317.19 g/mol

IUPAC Name

2-methoxyethanol;yttrium

InChI

InChI=1S/3C3H8O2.Y/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3;

InChI Key

BRNAQMQKTAZZEB-UHFFFAOYSA-N

Canonical SMILES

COCCO.COCCO.COCCO.[Y]

Origin of Product

United States

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